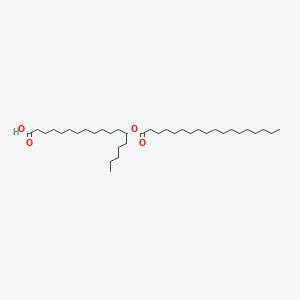
13-Octadecanoyloxy-octadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Branched fatty acid esters of hydroxy fatty acids (FAHFAs) are newly identified endogenous lipids regulated by fasting and high-fat feeding and associated with insulin sensitivity. 13-SAHSA is a FAHFA consisting of stearic acid esterified to 13-hydroxy stearic acid. The levels of SAHSA are moderately elevated in the serum of glucose tolerant AG4OX mice, which overexpress the Glut4 glucose transporter specifically in adipose tissue. As other FAHFAs improve glucose tolerance, stimulate insulin secretion, and have anti-inflammatory effects, 13-SAHSA may be a bioactive lipid with roles in metabolic syndrome and inflammation.
Aplicaciones Científicas De Investigación
1. Chemical Transformations and Metabolic Pathways
13-Octadecanoyloxy-octadecanoic acid, along with related fatty acids, plays a role in various chemical transformations and metabolic pathways. For instance, Dix and Marnett (1985) studied the conversion of linoleic acid hydroperoxide to various hydroxy, keto, and epoxyhydroxy fatty acids, highlighting the complex chemical reactions these substances undergo. This study offers insight into the mechanisms of mammalian metabolism of unsaturated fatty acids, which can include compounds similar to this compound (Dix & Marnett, 1985).
2. Tribological Properties
The study of tribological properties (friction, lubrication, and wear) of materials often involves fatty acids like this compound. Minami et al. (2005) investigated the tribo-chemistry of binary-component Langmuir–Blodgett films using deuterium-substituted and 13C-substituted octadecanoic acids. Their research showed how fatty acids interact with other substances to influence tribological properties, which is crucial for applications in lubricants and surface coatings (Minami et al., 2005).
3. Lipid Oxidation Studies
Fatty acids, including this compound, are key in lipid oxidation studies. Xia and Budge (2017) developed a method for quantifying epoxy and hydroxy fatty acids as oxidation products of triacylglycerols in edible oils. Their research contributes to understanding the extent of competition among various lipid oxidation pathways, which is vital in food science and nutrition (Xia & Budge, 2017).
4. Biophysical Studies and Senescence
Fatty acids like this compound are also studied for their biophysical properties and implications in senescence. Leshem et al. (1993) examined the effects of hydroperoxidation on the surface tension-related parameters of simulated monolayer membranes. Such studies provide valuable insights into the role of fatty acids in membrane senescence and plant prostaglandin-like compounds (Leshem et al., 1993).
5. Microbial Oxidation
The microbial oxidation of fatty acids, including compounds similar to this compound, is an area of significant interest. El-Sharkawy et al. (1992) used various microorganisms to convert oleic acid into hydroxyoctadecanoic acids, showcasing the potential of microorganisms in chemical transformations (El-Sharkawy et al., 1992).
6. Thermal Properties
The thermal properties of fatty acids, including this compound, are crucial for applications in phase change materials (PCMs). Zou et al. (2019) conducted a molecular dynamics study to understand the size effect on the thermal conductivity of octadecanoic acid. Their findings aid in developing efficient OA-filled composite PCMs for heat storage (Zou et al., 2019).
Propiedades
Fórmula molecular |
C36H70O4 |
|---|---|
Peso molecular |
567 |
Nombre IUPAC |
13-octadecanoyloxyoctadecanoic acid |
InChI |
InChI=1S/C36H70O4/c1-3-5-7-8-9-10-11-12-13-14-15-19-22-25-29-33-36(39)40-34(30-26-6-4-2)31-27-23-20-17-16-18-21-24-28-32-35(37)38/h34H,3-33H2,1-2H3,(H,37,38) |
Clave InChI |
OCKHONDLGBRMHC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CCCCC)CCCCCCCCCCCC(=O)O |
Sinónimos |
13-(stearoyloxy)octadecanoic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



